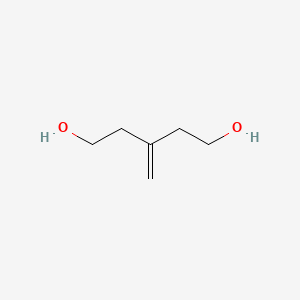

3-Methylenepentane-1,5-diol

Description

Structure

3D Structure

Properties

CAS No. |

40760-35-8 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

3-methylidenepentane-1,5-diol |

InChI |

InChI=1S/C6H12O2/c1-6(2-4-7)3-5-8/h7-8H,1-5H2 |

InChI Key |

JUJHZOVDCJJUJK-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCO)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylenepentane 1,5 Diol

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched 3-methylenepentane-1,5-diol, establishing the critical stereocenters in a controlled manner. These methods leverage chiral reagents and auxiliaries to influence the stereochemical outcome of the reaction.

A highly effective method for the asymmetric synthesis of C2-symmetric 3-methylenepentane-1,5-diols is through a bidirectional, double allylboration reaction. acs.orgrsc.org This strategy employs a C2-symmetric bis(allylborane) reagent, 1,3-bis(diisopinocampheylboryl)-2-methylenepropane, which reacts with two equivalents of an aldehyde. acs.orgrsc.orgnih.govrsc.org The reaction proceeds under salt-free conditions and provides the target diols in excellent enantiomeric excess (ee). acs.orgrsc.orgnih.gov This method allows for the rapid construction of the diol framework from simple aldehyde precursors. acs.org

The versatility of this approach is demonstrated by its application to a range of aldehydes, consistently producing high yields and exceptional enantioselectivity. The absolute stereochemistry of the resulting diols has been rigorously confirmed, in some cases through single-crystal X-ray analysis of a derivative. acs.orgnih.gov

Table 1: Enantioselective Synthesis of this compound Derivatives via Bidirectional Allylboration This table summarizes the outcomes of the double allylboration of various aldehydes using 1,3-bis(diisopinocampheylboryl)-2-methylenepropane.

| Aldehyde (Electrophile) | Resulting Diol Product | Yield (%) | Enantiomeric Excess (ee %) |

| Isobutyraldehyde | 2,6-Dimethyl-3-methyleneheptane-1,5-diol | 85 | >99 |

| Benzaldehyde | 2,6-Diphenyl-3-methyleneheptane-1,5-diol | 84 | >99 |

| Cyclohexanecarboxaldehyde | 2,6-Dicyclohexyl-3-methyleneheptane-1,5-diol | 82 | >99 |

| Hydrocinnamaldehyde | 2,6-Dibenzyl-3-methyleneheptane-1,5-diol | 78 | >99 |

Data sourced from Barrett et al. (2000). acs.orgnih.gov

Chemodivergent synthesis enables the creation of different stereoisomers from a common starting material by modifying reaction conditions or reagents. In the context of polyol construction, double-allylation reagents offer a platform for such strategies. nih.gov While Type I and Type II reagents often require intramolecular reactions to achieve stereocontrol, Type III reagents can be used in intermolecular iterative allylations to access a variety of complex diol motifs. nih.gov

The modularity of these reagents allows for a chemodivergent approach where the choice of the boron-based reagent and the electrophile can be varied to construct different polyol structures with high stereocontrol. nih.gov This strategic diversification is crucial for building libraries of related but stereochemically distinct molecules, including precursors to complex natural products containing 1,5-diol subunits. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the bidirectional allylboration synthesis of this compound, the diisopinocampheylboryl group functions as the chiral auxiliary. acs.orgrsc.orgnih.govrsc.org This group is derived from either (+)-α-pinene or (–)-α-pinene, which are readily available chiral natural products.

The steric bulk and defined chirality of the isopinocampheyl framework effectively shields one face of the allylborane, dictating the trajectory of the incoming aldehyde electrophile. acs.org This high degree of facial selectivity during the C-C bond formation is responsible for the excellent enantiomeric excess observed in the final C2-symmetric diol products. acs.orgrsc.org After the reaction, the chiral auxiliary can, in principle, be recovered and reused.

The high degree of stereoselectivity observed in the bidirectional allylboration is rationalized by a highly organized, chair-like six-membered transition state for each allylation event, consistent with the Zimmerman-Traxler model. The specific geometry of the chiral diisopinocampheylboryl reagent forces the aldehyde's R-group into an equatorial position to minimize steric interactions, leading to the predictable formation of a specific enantiomer. nih.gov

The C2-symmetry of the final this compound product is a direct result of the C2-symmetric nature of the bis(allylborane) reagent and this well-defined stereoselective pathway. acs.orgrsc.org The absolute stereochemistry of the products has been unequivocally confirmed through empirical methods, such as the conversion of the diols into bis-Mosher esters for NMR analysis or direct single-crystal X-ray crystallography, which validates the proposed mechanistic model. acs.orgnih.gov

Convergent Synthetic Pathways

Convergent synthesis involves the preparation of individual fragments of a target molecule followed by their assembly, which is often more efficient than linear synthesis for complex targets.

The bidirectional allylboration is an excellent example of a convergent synthetic pathway. acs.orgrsc.org This strategy rapidly constructs the C7 carbon backbone of the substituted this compound by coupling a central three-carbon dianion synthon equivalent with two molecules of a carbonyl electrophile. acs.org The use of a single reagent that orchestrates two sequential, stereocontrolled additions provides a highly efficient and atom-economical route to the target diol. acs.orgnih.gov The reaction's scope has been demonstrated with a variety of aliphatic and aromatic aldehydes, showcasing its utility in generating a diverse range of C2-symmetric diols (as detailed in Table 1). acs.org This approach contrasts with more linear methods that would require multiple steps to build the carbon chain and then install the necessary functional groups and stereocenters.

Strategies Involving Trimethylenemethane Dianion Equivalents

The use of trimethylenemethane (TMM) dianion equivalents represents a sophisticated approach in organic synthesis for the construction of complex carbon skeletons. These reagents act as synthetic equivalents to a [C(CH₂)₃]²⁻ species, providing a three-carbon unit that can react with electrophiles. In principle, such a strategy could be envisioned for the synthesis of this compound by reacting the TMM dianion equivalent with two molecules of an appropriate electrophile, such as formaldehyde (B43269), to install the two hydroxymethyl groups.

However, a review of the current scientific literature and patent landscape indicates that the application of trimethylenemethane dianion equivalents for the specific synthesis of this compound is not a commonly documented or established method. While the chemistry of TMM dianions with various metals like lanthanides has been explored, its practical application for producing this particular diol is not prominent. amanote.com

Industrial-Scale Synthesis Considerations

For commercial production, the economic and environmental viability of a synthetic route is paramount. Industrial methods prioritize the use of readily available, low-cost starting materials, high reaction yields, catalyst longevity, and process efficiency.

A prominent industrial pathway to this compound and its saturated analogue, 3-methyl-1,5-pentanediol (B147205), begins with the condensation of isobutene and formaldehyde. google.comgoogle.com This method is advantageous due to the large-scale availability and low cost of these fundamental petrochemical feedstocks. google.com The process generally occurs in two main stages:

Prins Reaction/Condensation: Isobutene reacts with formaldehyde in the presence of an acid catalyst. google.com This step can yield a mixture of products, including unsaturated alcohols and cyclic ethers. google.comnih.gov One key intermediate that can be formed is 3-methyl-3-buten-1-ol (B123568) (MBO). nih.gov Alternatively, the reaction can be directed to produce this compound and its isomer 3-methylpent-2-ene-1,5-pentanediol directly. google.com

Hydrogenation: The unsaturated intermediates from the condensation step are then hydrogenated to yield the final diol products. For instance, if the initial reaction produces a cyclic hemiacetal like 2-hydroxy-4-methyltetrahydropyran (B101429), this compound is subsequently hydrogenated to form 3-methyl-1,5-pentanediol. google.com If this compound is produced alongside its isomer, a subsequent hydrogenation step can be used to prepare 3-methyl-1,5-pentanediol. google.com

This multi-step approach allows for the transformation of simple, abundant raw materials into a more complex and functionalized diol suitable for various applications, such as the production of polyurethanes and polyesters. google.com

The choice of catalyst is critical in industrial synthesis to ensure high yields, selectivity, and process stability. Different catalysts are employed for the condensation and hydrogenation stages.

For the initial condensation reaction , acid catalysts are essential. Specific examples include:

Pyridine mesylate with an auxiliary agent like sodium dihydrogen phosphate (B84403), which has been shown to achieve high conversion rates of formaldehyde (95.2%) and high selectivity towards the desired diol intermediates. google.com

HZSM-5 molecular sieves are also effective catalysts for the Prins reaction between formaldehyde and isobutene to produce 3-methyl-3-buten-1-ol. nih.gov

For the subsequent hydrogenation step , a variety of conventional hydrogenation catalysts are used. These are often heterogeneous catalysts, which are preferred for ease of separation and reuse. google.com Key examples include:

Raney Nickel and Raney Cobalt: These are particularly favored for their effectiveness and economic viability in hydrogenating intermediates like 2-hydroxy-4-methyltetrahydropyran. google.com

Copper-Chromium Oxide: This catalyst is effective for the hydrogenation of intermediates at elevated temperatures and pressures. google.com

Rhodium Carbonyl Complexes: Modified with tertiary organic phosphines, these complexes can be used in a hydroformylation step to convert intermediates like 2-methylbut-1-en-4-ol into cyclic ethers, which are then hydrogenated. google.com

Supported Noble Metal Catalysts: Metals such as Ruthenium (Ru), Palladium (Pd), and Platinum (Pt) on supports like carbon (Ru/C) are also effective for the hydrogenation of cyclic diones to diols. nih.govresearchgate.net

The addition of a basic compound during the hydrogenation of 2-hydroxy-4-methyltetrahydropyran can effectively suppress the formation of by-products and prolong the activity of the hydrogenation catalyst. google.com

Interactive Table of Catalyst Systems

| Reaction Step | Catalyst | Key Findings / Conditions | Source |

|---|---|---|---|

| Condensation (Prins Reaction) | Pyridine mesylate / Sodium dihydrogen phosphate | Achieves 95.2% formaldehyde conversion and high selectivity for diol intermediates. | google.com |

| Condensation (Prins Reaction) | HZSM-5 Zeolite | Catalyzes the synthesis of 3-methyl-3-buten-1-ol from formaldehyde and isobutene. | nih.gov |

| Hydrogenation | Raney Nickel / Raney Cobalt | Particularly preferable for hydrogenation due to easy handling and economy. google.com Effective at 80°C and 150 atm H₂. google.com | google.comgoogle.com |

| Hydrogenation | Copper-Chromium Oxide | Used for hydrogenation at temperatures of 80-110°C and pressures of 140-200 atm. | google.com |

| Hydroformylation/Hydrogenation | Rhodium Carbonyl Complex (modified) | Used for hydroformylation of 2-methylbut-1-en-4-ol prior to hydrogenation. | google.com |

| Hydrogenation | Ruthenium on Carbon (Ru/C) | Shows the best performance among tested metals for hydrogenating cyclic diones to diols, with complete conversion. | nih.gov |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and generate less waste. jk-sci.comprimescholars.com

In the context of this compound synthesis, several factors contribute to enhancing process efficiency and aligning with the goals of high atom economy:

High-Yield Reactions: The industrial routes described aim for high conversion and selectivity, which directly translates to better resource utilization and less waste, a key aspect of atom economy. google.com For example, achieving a 95.2% conversion of formaldehyde minimizes the amount of starting material that becomes waste. google.com

Catalyst Reusability: The preference for heterogeneous catalysts like Raney nickel or supported catalysts (e.g., Ru/C) in the hydrogenation step is a significant efficiency enhancement. google.comnih.gov These catalysts can be easily separated from the reaction mixture (e.g., by filtration) and reused, reducing catalyst consumption and waste, which is economically and environmentally beneficial. google.com

By focusing on high-yield transformations and the use of robust, recyclable catalysts, the industrial synthesis of this compound and related compounds can be made more sustainable and economically favorable. jk-sci.com

Table of Mentioned Compounds

| Common Name | IUPAC Name | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound | 3-methylidenepentane-1,5-diol | 40760-35-8 | C₆H₁₂O₂ |

| Isobutene | 2-Methylprop-1-ene | 115-11-7 | C₄H₈ |

| Formaldehyde | Methanal | 50-00-0 | CH₂O |

| 3-Methyl-1,5-pentanediol | 3-methylpentane-1,5-diol | 4457-71-0 | C₆H₁₄O₂ |

| 2-Hydroxy-4-methyltetrahydropyran | 4-Methyltetrahydro-2H-pyran-2-ol | 34963-71-8 | C₆H₁₂O₂ |

| 3-Methyl-3-buten-1-ol (MBO) | 3-Methyl-3-buten-1-ol | 763-32-6 | C₅H₁₀O |

| 3-Methylpent-2-ene-1,5-pentanediol | 3-Methylpent-2-ene-1,5-diol | Not readily available | C₆H₁₂O₂ |

| Pyridine mesylate | Pyridinium (B92312) methanesulfonate | 69726-14-9 | C₆H₉NO₃S |

| Sodium dihydrogen phosphate | Sodium dihydrogen phosphate | 7558-80-7 | NaH₂PO₄ |

Chemical Transformations and Reactive Properties of 3 Methylenepentane 1,5 Diol

Selective Functional Group Interconversions

The presence of two distinct types of functional groups—primary alcohols and an alkene—allows for a range of selective transformations. Chemists can target either functionality with high chemoselectivity by choosing appropriate reagents and reaction conditions.

The primary hydroxyl groups of 3-methylenepentane-1,5-diol can be oxidized to aldehydes or carboxylic acids. More significantly, the 1,5-diol arrangement facilitates oxidative cyclization to form a δ-lactone, a common structural motif in natural products. The selective oxidation of one hydroxyl group would lead to a hydroxyaldehyde, which can exist in equilibrium with its cyclic hemiacetal. Further oxidation of this intermediate yields the corresponding δ-lactone.

Various reagent systems are known to effect the oxidation of 1,5-diols. researchgate.net For instance, chemoenzymatic methods and systems employing catalysts like 2,2,6,6-tetramethylpiperidinooxy (TEMPO) are effective. researchgate.net Palladium-based catalysts have also been shown to be highly effective for the site-selective oxidation of diols, with selectivity often governed by steric and electronic factors within the substrate. researchgate.net While specific studies on this compound are not prevalent, the principles of 1,5-diol oxidation are directly applicable.

| Oxidizing Agent/System | Expected Product(s) | Notes |

|---|---|---|

| PCC / CH₂Cl₂ | Dialdehyde / Lactone | Oxidation of primary alcohols to aldehydes; can lead to over-oxidation or lactone formation. |

| TEMPO / NaOCl | δ-Lactone | Selective for primary alcohols, often leading to the lactone in 1,5-diols. |

| Pd(neocuproine)(OAc)₂ / BQ | Mono-alcohol / Lactone | Catalytic system capable of high site-selectivity in complex diols. researchgate.net |

| Enzyme (e.g., ADH) / NAD⁺ | Hydroxyaldehyde / Lactone | Biotransformation can offer high selectivity under mild conditions. researchgate.net |

The exocyclic double bond of this compound can be selectively reduced to yield its saturated analog, 3-methylpentane-1,5-diol. This transformation is typically achieved through catalytic hydrogenation. A Chinese patent details a method where this compound is prepared and subsequently hydrogenated to produce 3-methyl-1,5-pentanediol (B147205). google.com The process involves reacting the unsaturated diol with hydrogen gas in the presence of a hydrogenation catalyst at elevated temperature and pressure. google.com This reduction demonstrates the ability to selectively modify the olefin without affecting the hydroxyl groups.

| Catalyst | Conditions | Conversion/Selectivity | Reference |

|---|---|---|---|

| RC-312 (unspecified) | 110 °C, 2 MPa H₂ | Conversion: 99.94%, Selectivity to 3-methyl-1,5-pentanediol: 99.42% | google.com |

| Raney Nickel | Acidic conditions, water | Effective for hydrogenating related hydroformylation products. google.comgoogle.com | google.comgoogle.com |

| Palladium on Carbon (Pd/C) | H₂ (gas), RT-50 °C | Standard conditions for alkene hydrogenation. |

The two primary hydroxyl groups are nucleophilic centers that can readily undergo substitution reactions to form a variety of derivatives, such as esters, ethers, and carbamates. These derivatizations are fundamental for modifying the physical properties of the molecule or for installing protecting groups in a multi-step synthesis. For example, reaction with acyl chlorides or acid anhydrides in the presence of a base will yield the corresponding diester. Similarly, etherification can be achieved using alkyl halides under basic conditions (Williamson ether synthesis). The saturated analog, 3-methyl-1,5-pentanediol, is used as a reactant to synthesize α,ω-dibromides by treatment with aqueous HBr. sigmaaldrich.com

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Acetyl chloride, Pyridine | Acetate Ester |

| Esterification | Benzoic anhydride, DMAP | Benzoate Ester |

| Etherification | NaH, Benzyl bromide | Benzyl Ether |

| Silylation | TBDMSCl, Imidazole | Silyl Ether |

| Halogenation | Aqueous HBr | Alkyl Bromide |

Desymmetrization and Directed Functionalization

This compound is a prochiral molecule, as its two primary hydroxyl groups are enantiotopic. This structural feature opens the door to asymmetric synthesis through desymmetrization, whereby the two chemically equivalent functional groups are differentiated by a chiral reagent or catalyst, leading to a single enantiomer of a chiral product.

The desymmetrization of prochiral or meso-diols is a powerful strategy for accessing enantioenriched materials. beilstein-journals.orgorganic-chemistry.org This is commonly achieved through enantioselective acylation catalyzed by chiral nucleophilic catalysts, such as derivatives of 4-(N,N-dimethylamino)pyridine (DMAP) or chiral phosphines. beilstein-journals.orgorganic-chemistry.orgelsevierpure.com In such a reaction, one of the two enantiotopic hydroxyl groups of this compound would be selectively acylated (e.g., with an acyl anhydride), yielding a chiral mono-ester with high enantiomeric excess. beilstein-journals.orgresearchgate.net The choice of catalyst, acylating agent, and solvent can be optimized to maximize enantioselectivity. beilstein-journals.org This approach provides a direct route to chiral, non-racemic building blocks from an achiral starting material.

| Catalyst Type | Substrate Class | Transformation | Reference |

|---|---|---|---|

| Chiral 4-Pyrrolidinopyridines (PPY) | meso-Diols | Enantioselective acylation | beilstein-journals.org |

| Chiral DMAP Derivatives | 1,3-Diols | Enantioselective desymmetrization | elsevierpure.com |

| Lipases (e.g., from Burkholderia cepacia) | Prochiral diols/triols | Enantioselective acylation | researchgate.net |

| Chiral Phosphinite Derivatives | meso-1,2-Diols | Enantioselective acylation | organic-chemistry.org |

The bifunctional nature of this compound allows for intramolecular reactions that can proceed with high regioselectivity. A key strategy involves converting the diol into a derivative that can then react with the internal double bond. For example, the diol can react with various reagents to form a cyclic intermediate, which then positions the olefin for a subsequent intramolecular transformation.

One such transformation is the synthesis of cyclic carbonates. The reaction of diols with carbon dioxide (or a CO₂ equivalent like dimethyl carbonate) can yield cyclic carbonates, a process that is often catalyzed by carbenes or alkali metal salts. rsc.orgresearchgate.netresearchgate.net In the case of this compound, this would form a six-membered cyclic carbonate.

This cyclic carbonate derivative is an excellent precursor for further functionalization. For instance, it can undergo an electrophile-induced cyclization. In a putative cyclic iodocarbonate formation, the olefinic moiety would react with an electrophilic iodine source (e.g., I₂). The resulting iodonium (B1229267) ion intermediate would then be trapped intramolecularly by an oxygen atom of the carbonate ring. This type of regioselective cyclization is directed by the proximity of the reacting groups, leading to the formation of a complex, bicyclic iodocarbonate structure with newly formed stereocenters. Such reactions are valuable for rapidly building molecular complexity.

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it a candidate for various cyclization reactions, leading to the formation of heterocyclic structures. These transformations can occur through either intramolecular processes, involving the molecule's own functional groups, or intermolecular reactions with other reagents.

Intramolecular cyclization of this compound can lead to the formation of cyclic ethers. While not a direct cyclization of this compound itself, the related compound 2-hydroxy-4-methyltetrahydropyran (B101429) is a key intermediate in some synthetic routes to 3-methyl-1,5-pentanediol. google.comgoogle.com This indicates that the carbon skeleton is amenable to forming six-membered heterocyclic rings. The acid-catalyzed intramolecular addition of one of the hydroxyl groups to the double bond could theoretically yield a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring, although this specific reaction for this compound is not prominently documented.

Lactonization, the formation of a cyclic ester, is another potential intramolecular cyclization. This process, however, would require prior oxidation of one of the primary hydroxyl groups to a carboxylic acid. The resulting ω-hydroxy carboxylic acid could then undergo an intramolecular esterification to form a lactone.

A related strategy involves the one-step intramolecular cyclization of diols via mesylation. In this type of reaction, a diol is treated with methanesulfonyl chloride in pyridine, where one hydroxyl group is converted into a good leaving group (mesylate), which is then immediately displaced by the other hydroxyl group in an intramolecular nucleophilic substitution to form a cyclic ether. researchgate.net Applying this concept to this compound would be expected to yield a methylene-substituted oxacycloalkane.

| Reaction Type | Required Transformation | Potential Product Class |

| Intramolecular Etherification | Acid catalysis | Substituted Tetrahydrofurans/Tetrahydropyrans |

| Lactonization | Selective oxidation of one -OH group | Methylene-substituted Lactones |

| Cyclization via Mesylation | Reaction with MsCl, Pyridine | Methylene-substituted Oxacycloalkanes |

The exocyclic double bond in this compound can theoretically participate as a 2π-electron component in various intermolecular cycloaddition reactions. These reactions are powerful tools for constructing cyclic systems.

In a [4+2] cycloaddition, or Diels-Alder reaction, the alkene acts as a "dienophile," reacting with a conjugated diene to form a six-membered ring. The reactivity of this compound as a dienophile would be influenced by its substituents, but it could theoretically react with dienes like cyclopentadiene (B3395910) or anthracene (B1667546) to yield bicyclic adducts containing the diol functionality.

In [3+2] cycloadditions, the alkene can act as a "dipolarophile" and react with a 1,3-dipole (such as an azide, nitrile oxide, or ozone) to form a five-membered heterocyclic ring. mdpi.comuq.edu.au For example, reaction with ozone would lead to an initial molozonide, which would then rearrange to the more stable ozonide, cleaving the double bond in the process (ozonolysis).

| Cycloaddition Type | Reactant Partner | Theoretical Product |

| [4+2] Diels-Alder | Conjugated Diene | Substituted Cyclohexene |

| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide) | Substituted Triazoline |

| [3+2] Dipolar Cycloaddition | Ozone | Ozonide |

Ring-closing metathesis (RCM) is a powerful reaction that forms cyclic alkenes from acyclic dienes, typically with the release of a small volatile alkene like ethylene (B1197577). wikipedia.orgorganic-chemistry.org Since this compound contains only one double bond, it cannot undergo RCM directly.

However, it can serve as a precursor to a suitable RCM substrate. A theoretical approach would involve the functionalization of both hydroxyl groups with moieties containing terminal double bonds. For instance, etherification of the diol with allyl bromide would yield a diallyl ether derivative. This resulting diene, which now contains two terminal alkene groups, could then undergo an intramolecular RCM reaction catalyzed by a ruthenium complex (e.g., a Grubbs catalyst) to form a seven-membered, oxygen-containing heterocyclic ring. wikipedia.orgnih.gov The success and stereoselectivity of such a reaction can be influenced by factors like the choice of catalyst and the conformational preferences of the substrate. organic-chemistry.orgnih.govrsc.org

Theoretical RCM Pathway:

Diallylation: this compound is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to form the corresponding diallyl ether.

RCM: The resulting diene is treated with an olefin metathesis catalyst (e.g., Grubbs' second-generation catalyst) to induce ring closure, forming a seven-membered heterocycle and releasing ethylene. wikipedia.org

Reactivity of the Exocyclic Alkene Moiety

The exocyclic double bond is a key site of reactivity, susceptible to both electrophilic and radical attacks, enabling a variety of functionalization and polymerization reactions.

The π-electrons of the double bond in this compound are nucleophilic and can react with electrophiles. libretexts.orglibretexts.org In the electrophilic addition of a hydrogen halide (HX), the reaction proceeds via a carbocation intermediate.

The addition follows Markovnikov's rule, where the proton adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation. In the case of this compound, protonation of the terminal methylene (B1212753) carbon generates a stable tertiary carbocation at the C3 position. The subsequent attack by the halide anion (X⁻) on this carbocation yields the final product. libretexts.org

A key hydrofunctionalization reaction is acid-catalyzed hydration. In the presence of a strong acid and water, the alkene can be hydrated to form a triol. The mechanism is analogous to HX addition, where the initial electrophile is a proton (H⁺), leading to the formation of the tertiary carbocation, which is then captured by a water molecule. Deprotonation yields 3-methylpentane-1,3,5-triol.

| Reaction | Reagents | Intermediate | Predicted Major Product |

| Hydrohalogenation | HBr or HCl | Tertiary Carbocation | 3-Halo-3-methylpentane-1,5-diol |

| Hydration | H₂O, H₂SO₄ (cat.) | Tertiary Carbocation | 3-Methylpentane-1,3,5-triol |

| Halogenation | Br₂ or Cl₂ | Cyclic Halonium Ion | 3,4-Dihalo-3-methylpentane-1,5-diol |

The exocyclic alkene can also undergo radical additions. Unlike electrophilic additions, radical additions can proceed with anti-Markovnikov regioselectivity under specific conditions. For example, the addition of HBr in the presence of peroxides occurs via a radical mechanism where the bromine radical adds first to the double bond to generate the more stable tertiary carbon radical. This radical then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product.

Theoretically, the double bond of this compound can participate in chain-growth polymerization initiated by radicals. In such a process, a radical initiator would add to the double bond, creating a new carbon-centered radical. This radical could then sequentially add to the double bonds of other monomers, propagating the polymer chain. The resulting polymer would feature a saturated carbon backbone with pendant -(CH₂)₂OH groups at every other carbon. The presence of the two hydroxyl groups on each repeating unit would produce a highly functional, hydrophilic polymer with potential applications in hydrogels, coatings, or as a polyol for cross-linking. ontosight.ai

Olefin Metathesis Reactions

A comprehensive review of scientific literature reveals a notable absence of specific research dedicated to the olefin metathesis reactions of this compound. Olefin metathesis is a powerful class of organic reactions that involves the redistribution of alkene (olefin) bonds, catalyzed by transition-metal complexes, most notably those containing ruthenium or molybdenum. wikipedia.orgwikipedia.org Key variations include ring-closing metathesis (RCM), which is used to form cyclic compounds from a diene, and cross-metathesis (CM), which involves the reaction between two different alkenes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

The structure of this compound, featuring a terminal, 1,1-disubstituted (or geminal) alkene (C=CH₂), theoretically makes it a potential substrate for certain metathesis reactions. nih.gov For instance, in cross-metathesis, this terminal alkene could react with another olefin partner. organic-chemistry.org However, 1,1-disubstituted olefins can present challenges in metathesis reactions, and their reactivity is highly dependent on the catalyst and reaction conditions. researchgate.net

Despite this structural potential, dedicated studies detailing the use of this compound in either ring-closing or cross-metathesis reactions are not present in the surveyed chemical literature. Consequently, there are no published research findings, specific catalyst systems, reaction conditions, or product characterizations for the olefin metathesis of this particular diol. The presence of two primary hydroxyl groups might also complicate potential reactions, possibly requiring protection-deprotection steps, a common strategy when functional groups could interfere with the catalyst. organic-chemistry.org

Due to the lack of available data, a detailed discussion and a data table of research findings for this specific transformation cannot be provided.

Stereochemical Control and Analysis in 3 Methylenepentane 1,5 Diol Synthesis

Generation and Properties of C2-Symmetric Diols

The generation of C2-symmetric 3-methylenepentane-1,5-diols has been effectively achieved through a method known as bidirectional asymmetric allylboration. nih.gov This strategy employs a C2-symmetric bis(borane) reagent to react with two equivalents of an aldehyde. This approach is notable for its efficiency, as it constructs the diol backbone and sets two new stereocenters in a single, highly controlled step.

In a key study, various aldehydes were reacted with a nonracemic 1,3-bis(diisopinocampheylboryl)-2-methylenepropane reagent. nih.gov This reaction proceeds to furnish the desired C2-symmetric 3-methylenepentane-1,5-diols. nih.govnih.gov The C2-symmetry of the resulting diol means that the two stereocenters created have the same absolute configuration (either both R or both S), a direct consequence of using a chiral, enantiomerically pure borane (B79455) reagent. These diols are valuable intermediates, for instance, in the rapid synthesis of C2-symmetric spiroketals. nih.gov

Table 1: Synthesis of C2-Symmetric 3-Methylenepentane-1,5-diols via Bidirectional Allylboration

| Aldehyde | Diol Product |

|---|---|

| Benzaldehyde | (1R,5R)-1,5-Diphenyl-3-methylenepentane-1,5-diol |

| Isobutyraldehyde | (1R,5R)-2,6-Dimethyl-3-methylenepentane-1,5-diol |

This table is illustrative and based on the general reaction; specific yields and conditions can be found in the cited literature.

Determination of Absolute Stereochemistry

Confirming the absolute configuration of the newly formed stereocenters in 3-methylenepentane-1,5-diol derivatives is critical. Researchers employ a combination of powerful analytical methods to unambiguously assign the three-dimensional arrangement of atoms.

Single-Crystal X-ray Diffraction of Chiral Derivatives

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute stereochemistry of crystalline compounds. imperial.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of a chiral derivative, a detailed three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms and thus its absolute configuration. iucr.orgiucr.org The synthesis of C2-symmetric 3-methylenepentane-1,5-diols reported by Barrett and colleagues was corroborated by X-ray crystal structures of derivatives, confirming the stereochemical assignments. nih.goviucr.org This technique provides incontrovertible proof of the stereochemical outcome of the asymmetric synthesis.

Mosher Ester Analysis

Mosher ester analysis is a widely used NMR spectroscopic method for deducing the absolute configuration of chiral secondary alcohols. nih.goviucr.org The technique involves converting the alcohol into two diastereomeric esters using the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. iucr.org

The underlying principle is that the protons in the two resulting diastereomeric esters experience different magnetic environments due to the anisotropic effect of the phenyl ring in the MTPA moiety. nih.gov By comparing the ¹H NMR spectra of the two diastereomers and analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration of the original alcohol can be reliably determined. nih.goviucr.org While highly effective for many chiral alcohols, the application of Mosher's method to 1,3-diols can sometimes be complex, particularly for acyclic anti-1,3-diols where the chemical shift differences may not follow a systematic pattern. nih.gov However, for acyclic syn-1,3-diols, the method has been shown to be valid. nih.gov

Diastereoselective Control in Complex Product Formation

The C2-symmetric 3-methylenepentane-1,5-diols are not merely synthetic curiosities; they are valuable precursors for the construction of more complex molecular architectures. The inherent symmetry and defined stereochemistry of the diol can be leveraged to control the formation of subsequent stereocenters.

Influence of Transition State Preferences on Diastereoselectivity

The high degree of stereocontrol observed in the bidirectional allylboration synthesis of 3-methylenepentane-1,5-diols stems from the well-ordered, chair-like transition states of the reaction. nih.gov The reaction of an aldehyde with an allylborane reagent is understood to proceed through a six-membered cyclic transition state. The substituents on both the aldehyde and the chiral borane reagent adopt pseudo-equatorial positions to minimize steric strain, thereby dictating the stereochemical outcome of the C-C bond formation. nih.gov This predictable transition state geometry is fundamental to achieving high diastereoselectivity and enantioselectivity in the synthesis of both 1,5-syn and 1,5-anti diol derivatives. nih.gov

Control of syn and anti-Diol Configurations

The synthesis of diols can be directed to favor either syn or anti diastereomers depending on the chosen synthetic route and reagents. While the bidirectional allylboration described by Barrett and co-workers is specific for generating C2-symmetric diols (which are syn with respect to the two hydroxyl groups relative to the carbon backbone), other methods provide access to anti-diols. nih.gov

A common strategy for achieving anti-dihydroxylation of an alkene involves a two-step sequence: first, epoxidation of the alkene using a peroxyacid like m-CPBA, followed by acid-catalyzed ring-opening of the epoxide with water. figshare.com The backside attack of the water molecule on the protonated epoxide intermediate ensures the formation of the anti-diol. Conversely, syn-dihydroxylation is typically accomplished using reagents such as osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). figshare.com These reagents react with the alkene in a concerted fashion to form a cyclic intermediate, which upon hydrolysis yields the syn-diol. figshare.com The ability to selectively generate either syn or anti diols is crucial for the total synthesis of natural products containing these structural motifs.

Methods for Assessing Enantiomeric Purity

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical task in asymmetric synthesis. It quantifies the success of a reaction in producing one enantiomer over the other. For the specific compound this compound, the carbon at the 3-position is bonded to two identical ethyl-alcohol substituents (-CH₂CH₂OH). This creates a plane of symmetry within the molecule, rendering it achiral. Consequently, this compound does not have enantiomers, and the concept of enantiomeric purity is not applicable.

However, in the broader context of synthesizing chiral diols, which are valuable building blocks in the pharmaceutical and cosmetic industries, assessing enantiomeric purity is of paramount importance. nih.gov Should a chiral analogue of this compound be synthesized (for instance, by differentiating the two hydroxyl groups or by substitution that breaks the molecular symmetry), several established methods would be employed to determine the enantiomeric excess of the product. These methods can be broadly categorized into direct and indirect approaches. thieme-connect.de

Direct methods involve the analysis of enantiomers without prior chemical modification, typically using a chiral environment to differentiate them. Indirect methods rely on converting the enantiomeric pair into diastereomers by reacting them with a pure chiral auxiliary. These diastereomers possess different physical properties and can be separated and quantified using standard achiral analytical techniques. thieme-connect.denih.gov

The primary techniques used for assessing the enantiomeric purity of chiral diols include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Gas Chromatography (GC) on a chiral column, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral resolving agents.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is one of the most powerful and widely used techniques for separating and quantifying enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Direct Chiral HPLC: In this approach, the sample containing the enantiomeric mixture of the chiral diol is directly injected onto a column packed with a CSP. The choice of CSP is crucial and often based on the functional groups present in the analyte. For chiral diols, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are frequently effective. The separation is achieved through transient, diastereomeric interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector of the CSP. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. For example, the enantiomeric excesses of various chiral 1,3-diols have been successfully determined using chiral HPLC, often showing greater than 99% ee after asymmetric synthesis. nih.gov

Indirect Chiral HPLC: When a suitable CSP is not available or when higher sensitivity is needed, an indirect method can be used. This involves derivatizing the diol enantiomers with a chiral derivatizing agent (CDA), such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form a pair of diastereomers. nih.gov These diastereomers have distinct physical properties and can be readily separated on a standard, achiral reversed-phase column (e.g., C18). nih.govthieme-connect.de The derivatization must proceed to completion without any kinetic resolution to ensure the diastereomeric ratio accurately reflects the original enantiomeric ratio.

Gas Chromatography (GC)

For volatile and thermally stable diols, gas chromatography using a chiral capillary column is an excellent method for determining enantiomeric purity. The stationary phases in these columns are typically based on cyclodextrin (B1172386) derivatives. These chiral selectors form transient, diastereomeric inclusion complexes with the enantiomers, leading to their separation. The Rt-βDEX and Rt-γDEX series of columns, for instance, are effective for resolving a wide range of chiral compounds, including alcohols and diols like 2,3-butanediol. gcms.cz The enantiomeric ratio is determined by integrating the peak areas in the gas chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers another avenue for determining enantiomeric purity, particularly through the use of chiral resolving agents.

Chiral Solvating Agents (CSAs): In this technique, a chiral solvating agent is added to the NMR sample of the enantiomeric mixture. The CSA forms weak, transient diastereomeric complexes with each enantiomer. These complexes have slightly different magnetic environments, which can lead to the splitting of NMR signals (typically ¹H or ¹³C) for the previously equivalent nuclei of the enantiomers. The enantiomeric ratio can then be determined by integrating the corresponding signals.

Chiral Shift Reagents (CSRs): Chiral lanthanide shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic complexes that can coordinate with Lewis basic sites in the analyte, such as the hydroxyl groups of a diol. This coordination induces large chemical shift changes in the NMR spectrum. Because the interaction forms diastereomeric complexes, the corresponding protons in the two enantiomers experience different induced shifts, allowing for their distinct signals to be resolved and quantified. thieme-connect.de

The table below summarizes the key features of these analytical methods.

| Method | Principle | Advantages | Disadvantages |

| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Broad applicability; high accuracy and precision; preparative scale-up is possible. | CSPs can be expensive; method development can be time-consuming. |

| Indirect Chiral HPLC | Conversion of enantiomers into diastereomers with a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column. thieme-connect.de | Uses standard, less expensive columns; can improve detection sensitivity. | Derivatization reaction must be quantitative and free of kinetic resolution; CDA must be enantiomerically pure. nih.gov |

| Chiral Gas Chromatography (GC) | Separation of enantiomers on a capillary column with a chiral stationary phase (e.g., cyclodextrin derivatives). gcms.cz | High resolution and sensitivity; suitable for volatile compounds. | Analyte must be thermally stable and volatile; derivatization may be required to increase volatility. |

| NMR Spectroscopy | Use of a Chiral Resolving Agent (CRA) to induce chemical shift non-equivalence between enantiomers. thieme-connect.de | Rapid analysis; small sample requirement; non-destructive. | Lower sensitivity and accuracy compared to chromatography; CRA may cause line broadening; requires relatively pure sample. thieme-connect.de |

Advanced Spectroscopic and Analytical Characterization of 3 Methylenepentane 1,5 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural analysis for organic molecules like 3-methylenepentane-1,5-diol.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The two hydroxyl (-OH) protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The vinylic protons of the methylene (B1212753) (=CH₂) group would likely appear as two singlets in the olefinic region of the spectrum. The two sets of methylene protons adjacent to the hydroxyl groups (-CH₂-OH) are chemically equivalent and would present as a triplet. The two methylene protons adjacent to the central carbon (-C-CH₂-) are also equivalent and would appear as another triplet.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. nih.gov For this compound, which has the molecular formula C₆H₁₂O₂, four distinct signals are expected due to the molecule's symmetry. nih.gov The carbon atoms of the two equivalent hydroxymethyl groups (-CH₂OH) would produce one signal. The two equivalent methylene groups adjacent to the central quaternary carbon would give a second signal. The vinylic methylene carbon (=CH₂) would have a characteristic downfield shift, and the quaternary vinylic carbon (>C=) would appear as the most downfield signal, typically with a lower intensity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OH | Variable | Broad Singlet |

| =CH₂ | 4.8 - 5.0 | Singlet |

| -CH₂-OH | 3.6 - 3.8 | Triplet |

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Data Source |

|---|---|---|

| -CH₂OH | ~61 | Predicted |

| -C-CH₂- | ~35 | Predicted |

| =CH₂ | ~112 | Predicted |

| >C= | ~145 | Predicted |

| C1/C5 | Not available | PubChem Spectrum |

| C2/C4 | Not available | PubChem Spectrum |

| C3 | Not available | PubChem Spectrum |

Note: Specific experimental values for chemical shifts can vary based on the solvent and experimental conditions. sigmaaldrich.comcarlroth.comwashington.edu

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. pressbooks.publibretexts.orgfiveable.me A standard DEPT experiment consists of three stages: DEPT-45, DEPT-90, and DEPT-135.

For this compound:

DEPT-90: This experiment would show no signals, as there are no methine (CH) groups in the molecule. pressbooks.pub

DEPT-135: This spectrum would display positive signals for the vinylic methylene (=CH₂) protons and negative signals for the two sets of aliphatic methylene (-CH₂) groups. The quaternary carbon would be absent. pressbooks.pub

This information, combined with the standard ¹³C NMR spectrum, allows for the unambiguous assignment of each carbon signal.

Table 3: Expected DEPT-135 NMR Signals for this compound

| Carbon Type | Expected Signal Phase |

|---|---|

| =CH₂ | Positive |

| -CH₂- (aliphatic) | Negative |

Nuclear Overhauser Effect (NOE) spectroscopy is a technique that provides information about the spatial proximity of atoms, which is crucial for determining stereochemistry. intermediateorgchemistry.co.uknumberanalytics.com The NOE effect occurs through space, not through bonds, and is observed between protons that are close to each other (typically within 5 Å). intermediateorgchemistry.co.uk

In the case of this compound, an acyclic molecule with free rotation, NOE experiments could help to understand preferred conformations in solution. For instance, irradiation of the hydroxyl protons could show an NOE enhancement to the adjacent methylene protons, confirming their proximity in certain conformational states. While there are no fixed stereocenters in this molecule, NOE can still provide valuable insights into its dynamic three-dimensional structure. For more complex acyclic diols, specific NOE correlations can help in assigning relative stereochemistry. nih.gov

Solid-state NMR (ssNMR) is used to study the structure and dynamics of materials in their solid form, which is particularly useful for insoluble polymers or crystalline materials. mdpi.compolyu.edu.hk For a compound like this compound, which may be used as a monomer in polymerization, ssNMR could be employed to characterize the resulting polymer. polymersynergies.net Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signals of low-abundance nuclei like ¹³C and provide information on the local environment and packing of the molecules in the solid state. polyu.edu.hk

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for gaining structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an ideal method for assessing the purity of volatile compounds like this compound and confirming its identity.

In a GC-MS analysis, the sample is first vaporized and separated into its components by the gas chromatograph. Each component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (116.16 g/mol ). nih.gov The fragmentation pattern would be characteristic of the molecule's structure, likely showing losses of water (H₂O), hydroxymethyl radicals (•CH₂OH), and other fragments resulting from the cleavage of C-C bonds. The retention time from the gas chromatogram and the unique mass spectrum together provide a high degree of confidence in the identification and purity assessment of the compound. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Electron Ionization Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of a molecule after it is ionized by a high-energy electron beam. For this compound (C₆H₁₂O₂), the molecular ion peak [M]⁺, corresponding to its molecular weight of approximately 116.16 g/mol , would be expected. nih.gov

In mass spectrometry, the molecular ion of an alcohol is often small or even absent. libretexts.org The fragmentation of this compound is primarily driven by the presence of the hydroxyl (-OH) groups and the alkene functional group. Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule (H₂O). libretexts.org

Table 1: Predicted Significant Fragment Ions in the EI Mass Spectrum of this compound (This table is predictive, based on common fragmentation patterns for alcohols and alkenes)

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Fragment Lost |

| 116 | [C₆H₁₂O₂]⁺ | (Molecular Ion) |

| 99 | [C₅H₇O₂]⁺ | •CH₃ |

| 98 | [C₆H₁₀O]⁺ | H₂O |

| 85 | [C₅H₉O]⁺ | •CH₂OH |

| 69 | [C₄H₅O]⁺ | •CH₂OH, H₂O |

| 57 | [C₄H₉]⁺ | •CH₂OH, •OH |

| 43 | [C₃H₇]⁺ | •C₃H₅O₂ |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) Spectroscopy, are essential for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) groups and the carbon-carbon double bond (C=C) of the methylene group.

The most distinct feature in the spectrum is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups. The C-H stretching vibrations of the alkane backbone and the methylene group appear as strong absorptions in the 3000-2850 cm⁻¹ region. The presence of the C=C double bond is confirmed by a stretching vibration peak around 1650 cm⁻¹. Furthermore, the C-O stretching vibrations of the primary alcohol groups will produce strong peaks in the 1050-1000 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex set of overlapping vibrations unique to the molecule's structure. docbrown.info

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~2950-2850 (strong) | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~1650 (medium) | C=C Stretch | Alkene (Methylene) |

| ~1460 (variable) | C-H Bend | Alkyl (CH₂) |

| ~1050 (strong) | C-O Stretch | Primary Alcohol |

| ~890 (strong) | =C-H Bend (out-of-plane) | Alkene (Methylene) |

Attenuated Total Reflectance (ATR-IR) and Vapor Phase IR

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the direct analysis of liquid or solid samples with minimal preparation. wikipedia.organton-paar.com In ATR-FTIR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample held in close contact with the crystal. wikipedia.orgmt.com This makes it an ideal technique for analyzing neat samples of this compound. The resulting spectrum is very similar to a traditional transmission spectrum, though peak intensities can vary, particularly at lower wavenumbers.

Vapor phase IR spectroscopy measures the infrared spectrum of a substance in the gaseous state. nih.gov For a volatile compound like this compound, this technique provides a spectrum free from intermolecular interactions, such as the hydrogen bonding that dominates the liquid phase spectrum. spectrabase.com Consequently, in the vapor phase IR spectrum, the broad O-H stretching band seen in the liquid phase would be replaced by a sharper absorption band at a higher wavenumber (typically around 3650-3550 cm⁻¹), representing free, non-hydrogen-bonded hydroxyl groups. Rotational fine structure may also be observable on the vibrational bands. nih.gov

Chiral Chromatography and Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical measurement for chiral substances, reflecting the purity of one enantiomer over the other in a mixture. wikipedia.org Techniques such as chiral chromatography and circular dichroism (CD) spectroscopy are standard methods for this purpose. nih.govrsc.org

However, the molecule this compound is achiral. It does not possess a chiral center (a carbon atom bonded to four different groups) and is superimposable on its mirror image. gcms.cz Therefore, it does not exist as a pair of enantiomers. As a result, the concepts of enantiomeric excess and optical rotation are not applicable to this compound.

For the analysis of structurally similar but chiral diols, these techniques are indispensable.

Chiral Chromatography: This method uses a chiral stationary phase (CSP) within an HPLC or GC column to physically separate the enantiomers of a chiral compound. gcms.czsigmaaldrich.com The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification to determine the enantiomeric excess. sigmaaldrich.com

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers produce mirror-image CD spectra. For a non-racemic mixture, a net CD signal is observed, the magnitude of which is proportional to the enantiomeric excess, allowing for its determination when compared against a pure enantiomer standard. wikipedia.orgnih.gov

While these powerful analytical tools are central to stereochemical analysis, they are not relevant for the characterization of the achiral structure of this compound itself.

Catalytic Methodologies in 3 Methylenepentane 1,5 Diol Chemistry

Homogeneous Catalysis for Synthesis and Transformation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for the synthesis and functionalization of 3-methylenepentane-1,5-diol and related structures.

Transition metals are pivotal in catalyzing a range of reactions involving diols. Rhodium complexes, for instance, are instrumental in hydroformylation processes that can lead to precursors of related diols. A process for producing 3-methylpentane-1,5-diol involves the hydroformylation of 2-methylbut-1-en-4-ol using a rhodium carbonyl complex modified with a tertiary organic phosphine. This reaction, conducted at temperatures between 60-140°C and pressures of 10-700 atmospheres, yields 2-hydroxy-4-methyltetrahydropyran (B101429), which is a precursor that can be hydrogenated to the saturated diol. Another method utilizes a non-phosphine-modified rhodium compound to hydroformylate 3-methyl-3-buten-1-ol (B123568), which also produces 2-hydroxy-4-methyltetrahydropyran.

Manganese, an earth-abundant metal, has emerged as a catalyst for environmentally benign reactions. Manganese pincer complexes can catalyze the acceptorless dehydrogenative coupling of diols with amines to produce cyclic imides, generating only hydrogen gas as a byproduct. organic-chemistry.orgst-andrews.ac.uk This approach avoids the use of expensive and toxic noble metals and harsh reaction conditions often associated with conventional methods. organic-chemistry.org

Iridium catalysts have shown utility in the transformation of diols. For example, 3-methyl-1,5-pentanediol (B147205) can be reacted with various amines in the presence of an iridium catalyst to synthesize enantioenriched saturated aza-heterocycles. sigmaaldrich.com Furthermore, iridium pincer complexes are effective for the selective dehydrogenation of alcohols and diols. cdnsciencepub.com These catalysts can facilitate dehydrogenative lactonization of diols, showcasing their role in cyclization reactions. researchgate.net

Table 1: Overview of Transition Metal-Catalyzed Reactions

| Catalyst Type | Reactants | Product(s) | Key Findings |

|---|---|---|---|

| Rhodium Carbonyl Complex | 2-Methylbut-1-en-4-ol, CO, H₂ | 2-Hydroxy-4-methyltetrahydropyran | Efficient hydroformylation to a precursor for 3-methylpentane-1,5-diol. |

| Manganese Pincer Complex | Diols, Amines | Cyclic Imides, H₂ | Atom-economical, environmentally friendly synthesis using an earth-abundant metal catalyst. organic-chemistry.orgst-andrews.ac.uk |

| Iridium Catalyst | 3-Methyl-1,5-pentanediol, Amines | Enantioenriched aza-heterocycles | Synthesis of chiral heterocyclic compounds from diols. sigmaaldrich.com |

| Iridium Pincer Complex | Diols | Lactones | Catalyzes dehydrogenative lactonization, a form of cyclization. researchgate.net |

Pincer complexes, which feature a central metal atom held in a rigid tridentate ligand framework, are exceptionally stable and active catalysts. illinois.edu Their unique structure allows for metal-ligand cooperation, facilitating challenging reactions like dehydrogenation. elsevierpure.com

Manganese pincer complexes have been successfully employed in the synthesis of cyclic imides from the dehydrogenative coupling of diols and amines. organic-chemistry.orgst-andrews.ac.uk The proposed mechanism involves the initial dehydrogenation of the diol to form a hydroxyaldehyde or lactone intermediate. This intermediate then reacts with an amine to form a hydroxyamide, which undergoes further dehydrogenation and cyclization to yield the final cyclic imide. organic-chemistry.org This process is highly atom-economical. elsevierpure.com

Iridium-based pincer complexes are also highly effective for dehydrogenation reactions. nih.gov They can catalyze the dehydrogenation of diols to form lactones, which is a valuable transformation in organic synthesis. researchgate.net The robustness and efficiency of these pincer catalysts make them suitable for a range of dehydrogenative and cyclization processes involving diol substrates. cdnsciencepub.com

Acid catalysis is a cornerstone of organic synthesis, particularly in condensation reactions. A patented method for the preparation of this compound involves the condensation reaction of isobutene and formaldehyde (B43269). google.com This reaction is carried out under the action of an acid catalyst, specifically a pyridinium (B92312) sulfonate compound, and an auxiliary agent from the class of phosphate (B84403) compounds. google.com This combination is reported to significantly improve the yield of the desired this compound along with its isomer, 3-methylpent-2-ene-1,5-pentanediol. google.com

In a broader context, acid catalysis facilitates reactions involving carbonyl compounds by promoting keto-enol tautomerism, which generates a nucleophilic enol intermediate. masterorganicchemistry.com In reactions like the acid-catalyzed aldol (B89426) condensation, the acid serves multiple roles: it catalyzes the formation of the enol, activates the carbonyl electrophile by protonation, and facilitates the final dehydration step. masterorganicchemistry.com This principle is relevant to the self-condensation or cross-condensation reactions that diols like this compound could potentially undergo.

Table 2: Catalysts for Condensation Synthesis of this compound

| Reactants | Catalyst System | Product(s) | Reference |

|---|

Heterogeneous Catalysis in Hydrogenation

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. They are particularly important in the hydrogenation of unsaturated compounds.

The hydrogenation of the double bond in this compound or the carbonyl/acetal group in its precursors is a key step in producing 3-methyl-1,5-pentanediol. Raney nickel is a well-established and effective catalyst for this transformation. One procedure details the hydrogenation of an intermediate mixture containing β-methylglutaraldehyde using Raney nickel under high pressure (at least 1625 p.s.i.) and elevated temperature (125°C) to yield 3-methyl-1,5-pentanediol. orgsyn.org This method is also applicable to the hydrogenation of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran in the presence of water and a Raney nickel catalyst. orgsyn.org While palladium is a common hydrogenation catalyst, specific examples for the direct hydrogenation of this compound are less detailed in the provided context, though it is a standard choice for alkene hydrogenation. youtube.com

Besides Raney nickel, other heterogeneous catalysts are also effective for the hydrogenation leading to 3-methyl-1,5-pentanediol. Catalysts containing cobalt and nickel, which may be activated with additives like copper, chromium, and manganese, have proven to be particularly suitable. For instance, 2-hydroxy-4-methyltetrahydropyran can be hydrogenated using Raney cobalt at 80°C and 150 atmospheres of hydrogen pressure to produce 3-methylpentane-1,5-diol in high yield.

Copper-chromium oxide catalysts, also known as Adkins catalysts, are another viable option for this hydrogenation. These catalysts are mentioned as alternatives for the hydrogenation of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran to 3-methyl-1,5-pentanediol. orgsyn.org

Table 3: Heterogeneous Catalysts for Hydrogenation to 3-Methyl-1,5-pentanediol

| Precursor | Catalyst | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| β-Methylglutaraldehyde intermediate | Raney Nickel | 125°C, ≥1625 p.s.i. H₂ | 81-83% | orgsyn.org |

| 2-Hydroxy-4-methyltetrahydropyran | Raney Cobalt | 80°C, 150 atm H₂ | 86% | |

| 2-Hydroxy-4-methyltetrahydropyran | Not specified (general mention) | Elevated temperature and pressure | 88% | |

| 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran | Copper-Chromium Oxide, Nickel on kieselguhr | Not specified | - | orgsyn.org |

| This compound and isomer | Not specified (general hydrogenation) | - | >98.5% conversion | google.com |

Advanced Catalytic Systems for Stereoselective Synthesis

The stereoselective synthesis of complex molecules like this compound, which contains a prochiral center, relies on sophisticated catalytic systems capable of controlling the three-dimensional arrangement of atoms. Key advanced methodologies applicable to this target include organocatalysis, transition-metal catalysis, and biocatalysis.

Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. Chiral diol-based scaffolds, such as those derived from BINOL or tartaric acid, are widely used to induce enantioselectivity by creating a chiral environment around the substrate. nih.gov For a molecule like this compound, a potential strategy involves the asymmetric aldol reaction to construct a chiral 1,3-diol precursor. acs.org For instance, a proline-derived organocatalyst with a copper(II) triflate additive has been shown to effectively catalyze the synthesis of chiral 1,3-keto alcohols with excellent enantiomeric excess (>99% ee), which can then be reduced to the corresponding chiral 1,3-diols. acs.org

Another relevant organocatalytic approach is the site-selective functionalization of diols. rsc.org Catalysts can be designed to differentiate between hydroxyl groups based on their steric and electronic properties, which would be crucial for selectively modifying a precursor to introduce the methylene (B1212753) group. rsc.orgnih.gov

Transition-Metal Catalysis: Transition metals offer a broad spectrum of catalytic activities for the synthesis of allylic diols.

Rhenium-based catalysts , such as Re₂O₇, are effective for the stereoselective nih.govnih.gov-transposition of allylic alcohols. This methodology can convert readily available homoallylic alcohols into 1,3-syn-diols with high diastereoselectivity. nih.govresearchgate.net

Gold(I) catalysts have demonstrated high efficiency in the cyclization of monoallylic diols to form tetrahydropyrans. researchgate.net These reactions proceed with excellent chirality transfer, suggesting that a chiral precursor could be transformed into a cyclic intermediate en route to this compound with high stereochemical control. researchgate.net

Palladium catalysts are widely used in allylic substitution reactions. A dual catalytic system using a Lewis acid and a palladium catalyst can achieve regio- and chemoselective double allylic substitution on alkenyl vic-diols, allowing for the controlled introduction of different functional groups. chemrxiv.org

The following table summarizes the performance of selected advanced catalytic systems in the synthesis of related diol structures.

| Catalyst System | Substrate Type | Product Type | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |

| 1 mol% Re₂O₇ | δ-hydroxymethyl-anti-homoallylic alcohol | 2-methyl-1,3-syn-diol acetal | 72 | >20:1 | N/A | nih.gov |

| Proline-derived organocatalyst / Cu(OTf)₂ | Aldehyde + Ketone | Chiral 1,3-keto alcohol | up to 99 | N/A | >99 | acs.org |

| Pyrrolidine-based organocatalyst / DBU | Oxindole derivative | Spiro-decalin oxindole | up to 79 | >99:1 | up to 92 | |

| Au(I) catalyst | Monoallylic diol | Tetrahydropyran (B127337) | High | High | Excellent chirality transfer | researchgate.net |

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. For the synthesis of allylic alcohols, cytochrome P450 monooxygenases and unspecific peroxygenases (UPOs) are particularly relevant. nih.gov These biocatalysts can perform selective C-H oxyfunctionalization on alkene substrates. While wild-type enzymes may show low stereoselectivity, protein engineering and directed evolution techniques can be employed to develop highly selective enzyme variants for the synthesis of chiral allylic alcohols. nih.gov

Elucidation of Catalytic Mechanisms and Reaction Kinetics

Understanding the reaction mechanisms and kinetics is fundamental to optimizing catalytic processes for the synthesis of this compound.

Mechanistic Insights:

Rhenium-catalyzed allylic alcohol transposition is believed to proceed through a nih.govnih.gov-shift mechanism, where the rhenium catalyst facilitates the migration of the hydroxyl group across the double bond. nih.gov

Gold-catalyzed cyclization of allylic diols likely involves the activation of the allylic alcohol by the gold(I) center, followed by an intramolecular nucleophilic attack from the other hydroxyl group. The high stereoselectivity and chirality transfer observed in these reactions are consistent with a formal S_N2' mechanism. researchgate.net

Organocatalytic aldol reactions typically proceed through an enamine or enolate intermediate, with the chiral catalyst directing the facial selectivity of the electrophilic attack.

Enzymatic allylic oxidation by P450s and UPOs involves a highly reactive iron-oxo species (Compound I) that abstracts a hydrogen atom from the substrate, followed by radical rebound to form the hydroxylated product. The stereoselectivity is dictated by the precise positioning of the substrate within the enzyme's active site. nih.gov

The ruthenium-catalyzed cross-coupling of 1,2-diols and allylic alcohols to form lactones involves O-H bond activation through metal-ligand cooperation, leading to the formation of radical intermediates and Ru(III) species. rsc.org

While detailed kinetic studies for the specific synthesis of this compound are not available, general kinetic principles for catalytic reactions apply. The reaction rate is typically dependent on the concentrations of the substrate, catalyst, and any co-catalysts or reagents. In the case of enzyme catalysis, the kinetics often follow the Michaelis-Menten model, characterized by a maximum reaction rate (V_max) and the Michaelis constant (K_m), which reflects the substrate's affinity for the enzyme's active site. For transition-metal and organocatalyzed reactions, the rate law can be more complex, potentially involving catalyst activation steps, reversible substrate binding, and product inhibition.

The following table outlines key mechanistic features of relevant catalytic systems.

| Catalytic System | Key Mechanistic Feature | Intermediate Species | Stereochemical Control | Reference |

| Rhenium-catalyzed transposition | nih.govnih.gov-allylic alcohol transposition | Rhenium-oxo-alkene complex | Catalyst-substrate interaction | nih.gov |

| Gold(I)-catalyzed cyclization | Intramolecular S_N2' reaction | Gold-activated allylic alcohol | Chirality transfer from substrate | researchgate.net |

| Proline-derived organocatalysis | Enamine catalysis | Chiral enamine | Steric shielding by the catalyst | acs.org |

| Biocatalysis (P450/UPO) | C-H abstraction and rebound | Iron-oxo species, substrate radical | Enzyme active site geometry | nih.gov |

| Ruthenium-catalyzed cross-coupling | O-H bond activation, radical pathway | Radical intermediates, Ru(III) species | Metal-ligand cooperation | rsc.org |

Theoretical and Computational Chemistry of 3 Methylenepentane 1,5 Diol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For a compound like 3-Methylenepentane-1,5-diol, these calculations would provide invaluable information about its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) Studies for Conformational Analysis and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. A DFT study on this compound would typically involve:

Conformational Analysis: Identifying the various possible spatial arrangements of the atoms (conformers) and calculating their relative energies. This would reveal the most stable forms of the molecule.

Reactivity Descriptors: Calculating properties like frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. These descriptors would help in predicting the most likely sites for nucleophilic or electrophilic attack, thus shedding light on its chemical reactivity.

A hypothetical data table resulting from such a DFT study might look like this:

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Conformer A | 0.00 | 2.5 | 6.8 |

| Conformer B | 1.25 | 3.1 | 6.9 |

| Conformer C | 2.50 | 1.9 | 6.7 |

| Note: This table is illustrative and not based on actual experimental data. |

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Predictions

For even greater accuracy, particularly for benchmarking DFT results and obtaining precise energetic information, ab initio methods would be employed.

Møller-Plesset perturbation theory (MP2): This method includes electron correlation effects beyond the basic Hartree-Fock approximation, providing more accurate geometries and energies.

Coupled Cluster theory (e.g., CCSD(T)): Often considered the "gold standard" in quantum chemistry, CCSD(T) can provide highly accurate predictions of molecular properties, albeit at a much higher computational cost. These calculations would be invaluable for confirming the energetic ordering of conformers and for studying reaction barriers with high confidence.

Conformational Analysis and Intramolecular Interactions

The flexible nature of this compound, with its rotatable bonds and hydroxyl groups, suggests a complex conformational landscape governed by subtle intramolecular forces.

Exploration of Potential Energy Surfaces

A systematic scan of the potential energy surface (PES) would be performed by rotating the key dihedral angles of the molecule. This exploration would map out the energy landscape, identifying all local minima (stable conformers) and the transition states that connect them. The results would provide a comprehensive picture of the molecule's flexibility and the energy barriers between different conformations.

Characterization of Intramolecular Hydrogen Bonding Networks

A critical aspect of the conformational analysis of this compound would be the investigation of intramolecular hydrogen bonds. The two hydroxyl groups can potentially form hydrogen bonds with each other or with the electron density of the central double bond. Computational methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis would be used to identify and characterize these weak interactions, which play a significant role in stabilizing certain conformations.

A prospective data table from such an analysis might include:

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Energy (kcal/mol) |

| O-H···O | 2.9 | 3.5 |

| O-H···π (double bond) | 3.2 | 1.8 |

| Note: This table is illustrative and not based on actual experimental data. |

Free Energy Calculations for Conformer Populations

To understand which conformers are most prevalent at a given temperature, it is necessary to calculate their Gibbs free energies, which include contributions from entropy and zero-point vibrational energy. By calculating the free energies of all significant conformers, their relative populations according to the Boltzmann distribution can be determined. This provides a more realistic picture of the molecule's structure in a real-world sample than just considering electronic energies alone.

Spectroscopic Property Prediction and Simulation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement experimental data. These predictions are based on calculating the electronic structure and vibrational frequencies of a molecule.